H-Trp-Val-OH

Vue d'ensemble

Description

The compound “L-tryptophan-L-valine” is a dipeptide composed of the amino acids tryptophan and valine. It is known for its biological activity and potential therapeutic applications, particularly in the field of antihypertensive treatments. This dipeptide exhibits unique structural and functional properties due to the presence of both tryptophan and valine residues.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of L-tryptophan-L-valine can be achieved through standard peptide synthesis techniques. One common method involves the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds. The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) to yield the final dipeptide.

Industrial Production Methods

In an industrial setting, the production of L-tryptophan-L-valine can be scaled up using automated peptide synthesizers. These machines allow for the efficient and high-throughput synthesis of peptides by automating the addition of amino acids and the removal of protecting groups. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the synthesized dipeptide to ensure its purity and quality.

Analyse Des Réactions Chimiques

Types of Reactions

L-tryptophan-L-valine undergoes various chemical reactions, including:

Oxidation: The indole ring of tryptophan can be oxidized to form products such as kynurenine.

Reduction: The carbonyl group in the peptide bond can be reduced to form secondary amines.

Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Reagents such as acyl chlorides or alkyl halides can be used in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Kynurenine and other oxidized derivatives.

Reduction: Secondary amines and reduced peptide derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Peptide Synthesis

Role as a Building Block

H-Trp-Val-OH is primarily utilized in peptide synthesis, serving as a crucial building block for creating biologically active peptides and therapeutic proteins. Its incorporation into larger peptide chains enhances the structural diversity and functionality of the resulting compounds .

Case Studies

- Research has demonstrated that incorporating this compound into peptide sequences can improve stability and bioactivity, making it a valuable component in drug development .

- A study focusing on epimerization during peptide synthesis showed that dipeptides like this compound can be produced in high yields, emphasizing its efficacy in synthetic applications .

Pharmaceutical Research

Drug Development

In pharmaceutical research, this compound is instrumental in designing new medications targeting specific biological pathways. Its ability to enhance the efficacy of drugs while minimizing side effects is particularly noteworthy .

Applications in Drug Formulation

- The compound has been used in formulating peptides that act on neurotransmitter systems, providing insights into potential treatments for neurological disorders .

- Its role in developing targeted therapeutics highlights its importance in personalized medicine, where tailored treatments are essential for patient care .

Neuroscience Studies

Neurotransmitter Function

this compound is valuable in neuroscience research, particularly concerning neurotransmitter function and receptor interactions. It aids in understanding brain chemistry and the mechanisms underlying various neurological conditions .

Research Findings

- Studies have indicated that variations of tryptophan-containing peptides can influence serotonin levels, which are critical for mood regulation and cognitive function .

- Investigations into the folding pathways of peptides like this compound have provided insights into their stability and interactions within neural contexts .

Cosmetic Applications

Skin Health Benefits

The incorporation of this compound into skincare formulations is emerging as a trend due to its potential benefits for skin health. It may enhance skin hydration and elasticity, making it appealing to the cosmetic industry .

Biotechnology

Biosensors and Biocatalysts

In biotechnology, this compound contributes to the development of biosensors and biocatalysts. Its unique properties facilitate advancements in environmental monitoring and sustainable practices .

Summary Table of Applications

| Application Area | Key Uses | Notable Benefits |

|---|---|---|

| Peptide Synthesis | Building block for therapeutic peptides | Enhances structural diversity |

| Pharmaceutical Research | Drug formulation studies | Targets specific biological pathways |

| Neuroscience Studies | Research on neurotransmitter function | Insights into brain chemistry |

| Cosmetic Applications | Skincare formulations | Improves skin health |

| Biotechnology | Development of biosensors | Advances environmental monitoring |

Mécanisme D'action

The mechanism of action of L-tryptophan-L-valine involves its interaction with specific molecular targets, such as angiotensin-converting enzyme (ACE). By inhibiting ACE, the dipeptide can reduce the production of angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure. The molecular pathways involved include the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in regulating blood pressure and fluid balance.

Comparaison Avec Des Composés Similaires

Similar Compounds

L-valyl-L-tryptophan: Another dipeptide with similar antihypertensive properties.

L-tryptophan-L-isoleucine: A dipeptide with potential bioactive properties.

L-tryptophan-L-leucine: Known for its role in protein synthesis and muscle growth.

Uniqueness

L-tryptophan-L-valine is unique due to its specific combination of tryptophan and valine, which imparts distinct structural and functional characteristics. Its ability to inhibit ACE and its potential therapeutic applications in cardiovascular health make it a compound of significant interest in scientific research and industry.

Activité Biologique

H-Trp-Val-OH, also known as Valyl-Tryptophan, is a dipeptide composed of the amino acids valine and tryptophan. This compound has garnered attention in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, highlighting its applications in peptide synthesis, pharmaceutical research, and its implications in neuroscience and biotechnology.

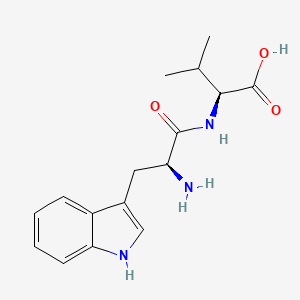

This compound has the following chemical structure and properties:

- Molecular Formula : C₁₆H₂₁N₃O₃

- Molecular Weight : 303.36 g/mol

- Structure : The dipeptide exhibits specific intra-hydrogen bonding interactions that contribute to its stability and biological function .

1. Peptide Synthesis

This compound serves as a crucial building block in the synthesis of peptides. Its incorporation into peptide chains can enhance the biological activity and stability of therapeutic proteins. Research indicates that it can be utilized to produce biologically active peptides with improved efficacy in drug formulations .

2. Pharmaceutical Research

In pharmaceutical applications, this compound is investigated for its role in drug design. It is particularly useful for targeting specific biological pathways, which can lead to the development of medications with reduced side effects and enhanced therapeutic effects . Studies have shown that dipeptides like this compound can modulate various physiological processes, making them candidates for drug development aimed at treating diseases such as cancer and metabolic disorders.

3. Neuroscience Studies

The compound has been explored for its effects on neurotransmitter function and receptor interactions. Tryptophan is a precursor for serotonin, a key neurotransmitter involved in mood regulation. Research suggests that this compound may influence serotonin levels, thereby providing insights into potential treatments for neurological disorders such as depression and anxiety .

4. Antihypertensive Effects

Recent studies have identified this compound as having antihypertensive properties. The structural analysis indicates that this dipeptide can interact with receptors involved in blood pressure regulation, potentially offering a natural alternative for hypertension management .

Case Studies

- A study published in MDPI highlighted the structural analysis of Val-Trp dipeptide, demonstrating its ability to form stable conformations through hydrogen bonding interactions, which are critical for its biological activity .

- Another investigation focused on the oxidative modifications associated with tryptophan derivatives, revealing that this compound could participate in generating reactive oxygen species (ROS) under specific conditions, which may have implications for cellular signaling pathways .

Applications in Biotechnology

In biotechnology, this compound is utilized in developing biosensors and biocatalysts. Its ability to enhance enzyme activity makes it valuable for environmental monitoring applications and sustainable practices .

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Peptide Synthesis | Building block for therapeutic peptides; enhances stability and efficacy |

| Pharmaceutical Research | Drug design targeting specific pathways; reduces side effects |

| Neuroscience Studies | Influences neurotransmitter function; potential treatment for mood disorders |

| Antihypertensive Effects | Modulates blood pressure regulation; potential natural remedy for hypertension |

| Biotechnology Applications | Enhances enzyme activity; used in biosensors and biocatalysts |

Propriétés

IUPAC Name |

2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3/c1-9(2)14(16(21)22)19-15(20)12(17)7-10-8-18-13-6-4-3-5-11(10)13/h3-6,8-9,12,14,18H,7,17H2,1-2H3,(H,19,20)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWFWZRANSFAJDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60600267 | |

| Record name | Tryptophylvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60600267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tryptophyl-Valine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029096 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

24613-12-5 | |

| Record name | Tryptophylvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60600267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.